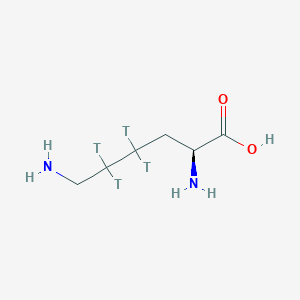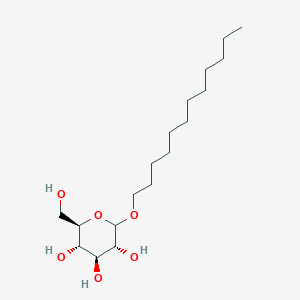
Cyclooct-4-enol
Overview
Description
Cyclooct-4-enol is an organic compound with the chemical formula C8H14O and a molecular weight of 126.20g/mol . It is a cyclic olefin with a hydroxyl group . It is also known by other names such as (4E)-4-Cycloocten-1-ol, trans-Cyclooctenol, TCO-OH, rel- (1R,4E,pR)-Cyclooct-4-enol .
Synthesis Analysis
Cyclooct-4-enol can be synthesized by a variety of methods. One method involves the oxidation reaction of Cyclooctene and acetic acid to obtain the cyclooct-4-enol ketone, which is then reduced to cyclooct-4-enol through a reduction reaction . Another method involves oxidizing Cyclooctene to cyclooctenone through an oxidation reaction, and then reducing cyclooctenone to cyclooct-4-enol through a mild hydrogenation reaction .Molecular Structure Analysis
The Cyclooct-4-enol molecule contains a total of 23 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 1 double bond(s), 1 eight-membered ring(s), 1 hydroxyl group(s) and 1 secondary alcohol(s) .Chemical Reactions Analysis
Cyclooctenes, including Cyclooct-4-enol, are useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .Physical And Chemical Properties Analysis
Cyclooct-4-enol is a colorless liquid with aromatic flavor . It has a melting point of about -25 ℃ and a boiling point of about 217-218 ℃ . The density is about 0.95 g/mL . It is soluble in some organic solvents, such as ethanol and ether .Scientific Research Applications
Protein Farnesyltransferase (PFTase) Substrate
Cyclooct-4-enol may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate . This is a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies . PFTase is an enzyme that plays a crucial role in the post-translational modification of proteins, and this application of Cyclooct-4-enol could be significant in the field of protein engineering and drug discovery.
Click Chemistry
Cyclooct-4-enol is a cyclooctene derivative that is useful in strain-promoted copper-free click chemistry cycloaddition reactions with 1,2,4,5-tetrazines . This cyclooctene will react with tetrazine functionalized compounds or biomolecules without the need for a catalyst to result in a stable covalent linkage .
Biological Labeling and Imaging
The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported . It has had many applications in biological labeling and imaging . This makes Cyclooct-4-enol a valuable tool in the field of biochemistry and molecular biology.
Proteomics Research
Cyclooct-4-enol is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and modifications.
Synthesis of Other Compounds
Cyclooct-4-enol can be used as a starting material or intermediate in the synthesis of other chemical compounds . For example, it can be used in the synthesis of (E)-Cyclooct-4-enyl 2,5-dioxo-1-pyrrolidinyl carbonate .
Mechanism of Action
Target of Action
Cyclooct-4-enol primarily targets indoleamine 2,3-dioxygenase (IDO1) . IDO1 is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. It is involved in various physiological and pathological processes, including immune response regulation and cancer progression.
Mode of Action
Cyclooct-4-enol interacts with its target, IDO1, through a strain-promoted copper-free click chemistry cycloaddition reaction with 1,2,4,5-tetrazines . The 4+2 inverse electron demand Diels-Alder cycloaddition between trans-cyclooctene and tetrazines is the fastest biologically compatible ligation technology reported .
Pharmacokinetics
Itshydroxyl functional group suggests potential for hydrogen bonding, which could influence its absorption and distribution characteristics
Result of Action
The molecular and cellular effects of Cyclooct-4-enol’s action primarily involve the visualization of IDO1 and the measurement of the binding affinities of small molecule inhibitors to IDO1 in cells . This allows for the study of drug-target interactions in live cells and relevant disease models .
Action Environment
Given that it is avolatile liquid , factors such as temperature and pH could potentially influence its stability and reactivity
Safety and Hazards
Cyclooct-4-enol is slightly volatile at room temperature and has a pungent odor . It is recommended to avoid contact with skin and eyes, and to wear appropriate personal protective equipment, such as gloves and goggles . If swallowed or inhaled, seek medical attention immediately . It should be stored away from fire and oxidizing agents, with containers kept sealed, dry, and stored in a cool place .
Future Directions
Cyclooct-4-enol holds significant importance within the chemical and pharmaceutical sectors . It may be used in the multi-step synthesis of trans-cyclooctene geranyl diphosphate, a novel strained-ring containing protein farnesyltransferase (PFTase) substrate that can be used in site-specific modification technologies . The future of Cyclooct-4-enol lies in its potential applications in biosciences, drug discovery, and material science .
properties
IUPAC Name |
(4Z)-cyclooct-4-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPDHOTYYDHPEN-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316411 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclooct-4-enol | |
CAS RN |
4277-34-3, 85081-69-2 | |
| Record name | 4-Cycloocten-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4277-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4277-34-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119487 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Cycloocten-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701316411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclooct-4-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 85081-69-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)
![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)






![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)




